3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate

Description

Molecular Identity and Significance in Biochemistry

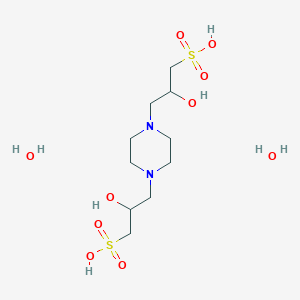

3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate possesses the molecular formula C₁₀H₂₆N₂O₁₀S₂, representing the dihydrated form of the parent compound. The anhydrous form maintains the molecular formula C₁₀H₂₂N₂O₈S₂ with a molecular weight of 362.42 g/mol. The compound's structural architecture features a central piperazine ring system linked to two hydroxypropane sulfonic acid moieties, creating a symmetric zwitterionic molecule capable of maintaining pH stability across a defined range.

The significance of this compound in biochemistry stems from its exceptional buffering capacity within the pH range of 7.2 to 8.5, with a pKa value of 7.8 at 25°C. This pH range encompasses critical physiological conditions, making the compound invaluable for maintaining stable experimental conditions in biological systems. The zwitterionic nature of the molecule allows it to interact effectively with cellular components while providing consistent buffering action. Research has demonstrated that this compound maintains pH stability in various biological assays involving proteins, enzymes, and nucleic acids, establishing its fundamental importance in biochemical research protocols.

The compound's utility extends beyond simple pH maintenance, as studies indicate its ability to interact with metal ions, particularly copper, which may influence specific cellular processes and biochemical pathways. This metal ion interaction capability provides researchers with additional experimental control parameters while maintaining the primary buffering function. The molecular structure's design allows for minimal interference with biological processes while providing robust pH control, distinguishing it from many conventional buffering systems that may exhibit unwanted side effects or interactions.

Historical Development of Zwitterionic Buffers

The development of zwitterionic buffers represents a watershed moment in biochemical research methodology, addressing fundamental limitations that had constrained biological experimentation for decades. Prior to the 1960s, biological researchers faced significant challenges with available buffering systems, which were frequently characterized by toxicity, chemical reactivity, and inefficiency in maintaining stable pH conditions. Dr. Norman E. Good from Michigan State University recognized these limitations and noted that countless exploratory experiments had likely failed due to the imperfections of existing buffering systems.

The systematic approach to buffer development began in 1966 when Dr. Good and his research team, comprising G. Douglas Winget, Wilhelmina Winter, Thomas N. Connolly, Seikichi Izawa, and Raizada M. M. Singh, established comprehensive criteria for ideal biological buffers. These criteria included pKa values between 6.0 and 8.0, high water solubility, minimal solubility in organic solvents, cell membrane impermeability, non-toxicity, minimal interference with biological processes, resistance to enzymatic degradation, and minimal optical absorption in visible and ultraviolet regions.

The initial development phase in 1966 produced twelve buffering compounds, establishing the foundation for what would become known as Good's buffer systems. This groundbreaking work demonstrated that systematic chemical design could produce buffering agents specifically tailored for biological research applications. The success of this initial effort encouraged continued development, leading to additional buffer compounds being introduced in subsequent years. The development continued through the 1970s, with new buffers added in 1972 and further expansion in 1980, ultimately creating a comprehensive suite of zwitterionic buffering agents.

The historical significance of this development cannot be overstated, as it fundamentally transformed biological research methodology by providing researchers with reliable, non-interfering buffering systems. The systematic approach established by Good and his colleagues created a new paradigm for buffer design, emphasizing biological compatibility and experimental reliability over simple chemical availability.

Classification within Good's Buffer Systems

This compound occupies a distinctive position within the comprehensive Good's buffer classification system, representing one of the later additions to this important family of biological buffers. The compound was introduced in 1980 as part of the final expansion of Good's buffer systems, demonstrating the continued evolution and refinement of biological buffering technology. Within the systematic classification, this compound is categorized among the higher pH range buffers, with its pKa value of 7.85 positioning it to provide optimal buffering capacity in the alkaline portion of the physiological pH spectrum.

The Good's buffer classification system organizes compounds based on their effective pH ranges and chemical structures, creating a comprehensive toolkit for biological researchers. This compound falls within the category of piperazine-based buffers, sharing structural similarities with other members of this subgroup while maintaining unique characteristics. The piperazine backbone provides structural stability and contributes to the compound's zwitterionic properties, distinguishing it from other buffer families such as the morpholine-based or ethanesulfonic acid-based systems.

Comparative analysis within the Good's buffer system reveals that this compound demonstrates superior performance characteristics in specific applications. The compound's useful pH range of 7.2 to 8.5 positions it strategically within the physiological spectrum, providing coverage for biochemical processes that occur at slightly alkaline conditions. This positioning complements other Good's buffers that cover different pH ranges, creating a comprehensive buffering system capable of supporting diverse experimental requirements.

The classification also considers the compound's chemical stability and compatibility with biological systems. Research has demonstrated that this compound exhibits excellent chemical stability and minimal interference with biological processes, meeting the stringent criteria established for Good's buffer systems. The compound's inclusion in this prestigious classification represents recognition of its exceptional performance characteristics and contribution to advancing biological research methodology.

Nomenclature and Chemical Taxonomy

The nomenclature of this compound reflects the complex systematic naming conventions employed in modern chemical taxonomy, incorporating multiple descriptive elements that precisely define the molecular structure and composition. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid dihydrate, which provides a comprehensive description of the molecular architecture. This systematic nomenclature follows established conventions for naming complex organic molecules containing multiple functional groups and heterocyclic structures.

Alternative nomenclature systems have been employed to describe this compound, reflecting different approaches to chemical naming and classification. The compound is frequently referred to as Piperazine-1,4-bis(2-hydroxypropanesulfonic acid) dihydrate, which emphasizes the symmetric nature of the molecule and the central piperazine core. This naming convention highlights the bis-substitution pattern and provides insight into the compound's structural organization. Additional synonymous names include Piperazine-N,N'-bis(2-hydroxypropanesulfonic acid) and various abbreviated forms that maintain the essential structural information while providing more concise designations.

The Chemical Abstracts Service (CAS) registry system assigns the unique identifier 68189-43-5 to the hydrated form of this compound, distinguishing it from the anhydrous version which carries the CAS number 109211. The dihydrate form, with CAS number 918131-36-9, represents a specific hydration state that affects both molecular weight and crystalline properties. These registration numbers provide unambiguous identification within global chemical databases and facilitate accurate communication among researchers and suppliers.

Chemical taxonomy classifies this compound within multiple hierarchical categories based on structural and functional characteristics. The molecule belongs to the broader category of piperazine derivatives, specifically those containing sulfonic acid functional groups. Within the specialized field of biochemical buffers, the compound is taxonomically classified as a zwitterionic biological buffer, specifically as a member of the Good's buffer family. This classification system enables researchers to understand the compound's relationship to other similar molecules and predict its behavior in various experimental contexts.

| Chemical Identifier | Value | Registry System |

|---|---|---|

| CAS Number (hydrated) | 68189-43-5 | Chemical Abstracts Service |

| CAS Number (dihydrate) | 918131-36-9 | Chemical Abstracts Service |

| Molecular Formula (anhydrous) | C₁₀H₂₂N₂O₈S₂ | IUPAC |

| Molecular Formula (dihydrate) | C₁₀H₂₆N₂O₁₀S₂ | IUPAC |

| Molecular Weight | 362.42 g/mol | Standard atomic weights |

| pKa (25°C) | 7.8 | Experimental determination |

| Useful pH Range | 7.2-8.5 | Buffering capacity studies |

Properties

IUPAC Name |

2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O8S2.2H2O/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSOJBZKKTTWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594852 | |

| Record name | 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid)--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918131-36-9 | |

| Record name | 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid)--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate typically involves the reaction of piperazine with 2-hydroxypropane-1-sulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate form. The reaction conditions often include maintaining a specific temperature and pH to ensure the complete formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for large-scale synthesis. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes to obtain the dihydrate form.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include an aqueous medium and a controlled pH.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out in an acidic or neutral medium.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. These reactions are conducted under an inert atmosphere to prevent oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.

Biology: The compound is employed in cell culture media and enzyme assays to provide a stable pH environment.

Medicine: It is used in diagnostic assays and as a component in pharmaceutical formulations.

Industry: The compound finds applications in the manufacturing of biochemical reagents and as a stabilizer in various industrial processes.

Mechanism of Action

The buffering action of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate is due to its ability to donate and accept protons, thereby maintaining a stable pH. The compound interacts with hydrogen ions in the solution, either absorbing excess hydrogen ions in acidic conditions or releasing hydrogen ions in basic conditions. This proton exchange mechanism helps in stabilizing the pH of the solution.

Comparison with Similar Compounds

3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic Acid Hydrate (CAS 865856-46-8)

- Molecular formula : C₁₀H₂₁N₂O₇S·H₂O.

- Structural features : Contains a hydroxyethyl-piperazine moiety and a hydroxypropanesulfonic acid group.

- Similarity to POPSO : 0.54 (structural similarity score) .

- Key differences : The hydroxyethyl substituent on the piperazine ring may alter solubility and buffering capacity compared to POPSO.

2,2'-(Piperazine-1,4-diyl)diethanesulfonic Acid (PIPES; CAS 5625-37-6)

- Molecular formula : C₈H₁₈N₂O₆S₂.

- Molecular weight : 302.37 g/mol.

- Buffering range : pH 6.1–7.5 .

- Applications : Cell culture, electrophoresis, and protein crystallization.

- Key differences : Lacks hydroxyl groups, resulting in lower water solubility compared to POPSO. Its shorter ethanesulfonic acid chains also reduce steric hindrance, making it preferable for low-pH applications .

4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic Acid) (PIPBS; CAS 16045-14-0)

- Molecular formula : C₁₂H₂₄N₂O₆S₂.

- Structural features : Piperazine core linked to two butanesulfonic acid groups.

- Applications : Used in biochemical assays requiring extended sulfonic acid chains.

Table 1: Comparative Analysis of POPSO and Analogs

Biological Activity

3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate, commonly referred to as POPSO (Piperazine-N,N'-bis(2-hydroxypropane-sulfonic acid)), is a chemical compound characterized by its buffering capacity and biological applications. Its molecular formula is with a molecular weight of approximately 406.38 g/mol. This compound is primarily utilized in biochemical research and pharmaceutical formulations due to its ability to maintain pH stability in various biological systems.

- Molecular Formula :

- Molecular Weight : 406.38 g/mol

- CAS Number : 108321-07-9

- Synonyms : Disodium 2-hydroxy-3-[4-(2-hydroxy-3-sulfonatopropyl)piperazin-1-yl]propane-1-sulfonate

1. Buffering Agent

POPSO is widely recognized for its role as a biological buffer. It helps maintain the pH in biochemical assays and cell culture systems, which is crucial for the stability and activity of enzymes and other biomolecules. The buffering capacity of POPSO is particularly beneficial in experiments that require precise pH control.

2. Pharmaceutical Formulations

In drug development, POPSO enhances the solubility and stability of active pharmaceutical ingredients (APIs). Its ability to maintain a stable pH environment contributes to the effectiveness of medications, especially those that are sensitive to pH fluctuations.

3. Analytical Chemistry

POPSO is employed as a buffering agent in chromatographic techniques, improving the separation and analysis of complex mixtures. This application is vital for obtaining accurate results in various analytical procedures.

4. Cosmetic Products

In the cosmetic industry, POPSO serves as a pH stabilizer in skincare formulations, ensuring product efficacy and compatibility with skin physiology.

Case Study 1: Enzyme Activity Stabilization

A study investigated the effects of various buffers on enzyme activity, demonstrating that POPSO provided superior stability for enzymes involved in metabolic pathways compared to traditional buffers like phosphate or Tris. The results indicated that enzymes maintained their activity over extended periods when POPSO was used as the buffering agent .

Case Study 2: Drug Formulation Development

Research focused on formulating a new anti-cancer drug using POPSO demonstrated enhanced solubility and bioavailability of the drug compound when incorporated with this buffer. The study reported improved pharmacokinetic profiles in animal models, suggesting that POPSO plays a critical role in enhancing therapeutic efficacy .

Comparative Analysis of Buffering Agents

| Buffer Type | pH Range | Stability | Application Areas |

|---|---|---|---|

| POPSO | 6.5 - 8.0 | High | Biochemical assays, pharmaceuticals |

| Phosphate Buffer | 6.0 - 7.5 | Moderate | Molecular biology, cell culture |

| Tris Buffer | 7.0 - 9.0 | Moderate | General laboratory use |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate, and how can purity be optimized?

- Methodology : A common approach involves dissolving the precursor acid (e.g., 3-[4-(2-carboxy-ethyl)-piperazin-1-yl]-propionic acid) in ethanol with pyridine as a catalyst, followed by slow crystallization under ambient conditions . Purity optimization requires iterative recrystallization and monitoring via HPLC (e.g., using sodium acetate and 1-octanesulfonate buffer at pH 4.6 for mobile phase separation) .

- Data Validation : Confirm purity using -NMR (proton shifts for sulfonic acid groups) and elemental analysis (C, H, N, S content).

Q. How does this compound function as a buffering agent in biological systems, and what experimental conditions maximize its efficacy?

- Mechanism : The sulfonic acid and hydroxyl groups confer buffering capacity in physiological pH ranges (6.8–8.2), similar to Good’s buffers like PIPES .

- Optimization : Use concentrations of 10–50 mM in cell culture media, ensuring ionic strength adjustments with NaCl to avoid osmotic stress. Validate buffer stability via pH monitoring during thermal cycling (25–37°C) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Techniques :

- FT-IR : Identify sulfonate (S=O stretching at 1040–1120 cm) and hydroxyl (O–H at 3200–3600 cm) groups.

- HPLC : Utilize a C18 column with a methanol-buffer mobile phase (65:35) for retention time consistency .

- XRD : Determine crystal structure and hydration state (e.g., dihydrate confirmation via unit cell parameters) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for synthesizing derivatives of this compound?

- Approach : Employ quantum chemical calculations (e.g., DFT) to predict reaction intermediates and transition states. ICReDD’s reaction path search methods integrate experimental data to refine synthetic routes .

- Case Study : Simulate nucleophilic substitution at the piperazine ring to prioritize substituents with minimal steric hindrance .

Q. What strategies resolve contradictions in reported pKa values or solubility data for this compound?

- Resolution :

- Experimental Replication : Repeat potentiometric titrations under standardized conditions (ionic strength, temperature).

- Data Cross-Validation : Compare results with structurally analogous buffers (e.g., HEPES) to identify outliers .

- Computational Validation : Use software like MarvinSketch to predict pKa values and correlate with empirical data .

Q. How can crystal engineering principles be applied to modify the hydrate stability of this compound for specific applications?

- Design Framework : Leverage hydrogen-bonding motifs (e.g., carboxylic acid-pyridine interactions) to stabilize or destabilize hydrate forms .

- Experimental Protocol :

- Vary solvent polarity (water/ethanol ratios) during crystallization.

- Monitor hydrate transitions via TGA-DSC to quantify water loss temperatures .

Q. What are the implications of trace impurities (e.g., unreacted precursors) on biological assays, and how can they be mitigated?

- Impact : Residual pyridine or ethanol may inhibit enzyme activity or alter cell viability.

- Mitigation :

- Purification : Use size-exclusion chromatography or dialysis (MWCO 500 Da).

- QC Testing : Include negative controls in assays to identify impurity-driven artifacts .

Interdisciplinary Applications

Q. How does this compound’s bifunctional structure (sulfonic acid + hydroxyl groups) enable its use in hybrid materials or drug delivery systems?

- Material Science : The sulfonate moiety enhances hydrophilicity in hydrogels, while the piperazine ring supports pH-responsive drug release.

- Case Study : Crosslink with acrylamide polymers to create matrices for sustained antibiotic delivery .

Q. What role does this compound play in heterogeneous catalysis or membrane technologies?

- Catalysis : Sulfonic acid groups act as Brønsted acid sites in esterification reactions.

- Membranes : Incorporate into ion-exchange membranes for improved proton conductivity in fuel cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.